2-(4-methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c1-27-15-5-7-16(8-6-15)31-13-20(25)23-11-17-12-24(22(26)32-17)14-9-18(28-2)21(30-4)19(10-14)29-3/h5-10,17H,11-13H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBDWYZWOKFLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2CN(C(=O)O2)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)acetamide has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNO
- Molecular Weight : 388.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : The compound has shown potential as a modulator of various neurotransmitter receptors, which could influence neurochemical signaling and behavioral outcomes.
Biological Activities
-
Anticancer Properties
- The compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown IC values ranging from 10 µM to 25 µM across different cell types.
- Case Study : A study on breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase.
-
Anti-inflammatory Effects
- It has been observed to reduce pro-inflammatory cytokine levels in cellular models, suggesting a potential application in treating inflammatory diseases.
- Research Findings : In a murine model of arthritis, administration of the compound led to reduced swelling and joint damage compared to control groups.
-
Neuroprotective Effects
- The compound shows promise in neuroprotection, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.
- Experimental Evidence : In models of neurodegeneration, it has been shown to enhance neuronal survival rates and reduce markers of oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | IC Value | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 10-25 µM | |
| Anti-inflammatory | Cytokine Release | Significant Reduction | |
| Neuroprotective | Neuronal Survival | Enhanced Survival |
Case Studies
-
Breast Cancer Cell Line Study
- In vitro experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers.
-
Murine Arthritis Model
- In a controlled study involving mice induced with arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
